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molecular formula C12H11BrO3 B8302090 3-Bromo-7-hydroxy-2-isopropyl-chromen-4-one

3-Bromo-7-hydroxy-2-isopropyl-chromen-4-one

Cat. No. B8302090
M. Wt: 283.12 g/mol
InChI Key: AFBJOPPOCDPCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732435B2

Procedure details

2-Bromo-1-[2-(tert-butyl-dimethyl-silanyloxy)-4-(4-methoxy-benzyloxy)-phenyl]-4-methyl-pentane-1,3-dione (6.77 g, 12.65 mmol) is dissolved in absolute ethanol (350 ml) at 50° C. Concentrated sulfuric acid (16 ml) is added dropwise. The mixture is stirred at 50° C. for 16 hours, after which time further 0.5 ml of concentrated sulfuric acid are added. The stirring is continued for a further 4 hours at 50° C. The reaction mixture is cooled to room temperature, and most of the ethanol is removed under reduced pressure. Water (400 ml) is added to the residue, and the colourless solid formed is recovered by filtration and dried in a desiccator. This material is not pure enough for subsequent use, so it is partitioned between water and ethyl acetate and extracted with ethyl acetate (3×100 ml). The ethyl acetate extracts are combined, washed with saturated brine (100 ml), dried (MgSO4), treated with activated charcoal (300 mg), filtered and concentrated, until crystallization commences. After standing at 4° C. for 16 h, the crystals are recovered by filtration, washed with n-hexane and dried.
Name
2-Bromo-1-[2-(tert-butyl-dimethyl-silanyloxy)-4-(4-methoxy-benzyloxy)-phenyl]-4-methyl-pentane-1,3-dione
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:29](=[O:33])[CH:30]([CH3:32])[CH3:31])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11]CC2C=CC(OC)=CC=2)=[CH:7][C:6]=1O[Si](C(C)(C)C)(C)C)=[O:4].S(=O)(=O)(O)O>C(O)C>[Br:1][C:2]1[C:3](=[O:4])[C:5]2[C:6](=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=2)[O:33][C:29]=1[CH:30]([CH3:31])[CH3:32]

Inputs

Step One
Name
2-Bromo-1-[2-(tert-butyl-dimethyl-silanyloxy)-4-(4-methoxy-benzyloxy)-phenyl]-4-methyl-pentane-1,3-dione
Quantity
6.77 g
Type
reactant
Smiles
BrC(C(=O)C1=C(C=C(C=C1)OCC1=CC=C(C=C1)OC)O[Si](C)(C)C(C)(C)C)C(C(C)C)=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The stirring is continued for a further 4 hours at 50° C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
most of the ethanol is removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (400 ml) is added to the residue
CUSTOM
Type
CUSTOM
Details
the colourless solid formed
FILTRATION
Type
FILTRATION
Details
is recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried in a desiccator
CUSTOM
Type
CUSTOM
Details
is partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
washed with saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
ADDITION
Type
ADDITION
Details
treated with activated charcoal (300 mg)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, until crystallization commences
WAIT
Type
WAIT
Details
After standing at 4° C. for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the crystals are recovered by filtration
WASH
Type
WASH
Details
washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=C(OC2=CC(=CC=C2C1=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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